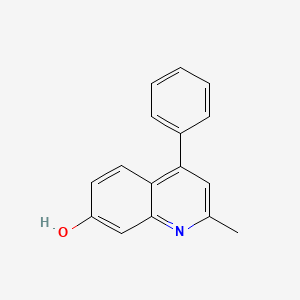
2-甲基-4-苯基-7-喹啉醇
描述
2-Methyl-4-phenyl-7-quinolinol is a useful research compound. Its molecular formula is C16H13NO and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-4-phenyl-7-quinolinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-phenyl-7-quinolinol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物发现与药物化学
2-甲基-4-苯基-7-喹啉醇作为喹啉的衍生物,在药物发现中发挥着重要作用。喹啉及其类似物是许多具有药理活性的化合物的基础。 该化合物的结构允许合成多种生物活性分子,特别是在抗疟疾、抗菌和抗癌药物的开发中 .
有机合成
在合成有机化学中,2-甲基-4-苯基-7-喹啉醇是一种用途广泛的中间体。 它可以进行各种反应,包括烷基化、酰化和磺化,这些反应对于构建复杂的有机分子至关重要 .
生物活性研究
喹啉骨架以其广泛的生物活性而闻名。 研究人员利用 2-甲基-4-苯基-7-喹啉醇研究其与生物靶标的相互作用,这可以导致新治疗剂的发现 .
绿色化学
包括 2-甲基-4-苯基-7-喹啉醇在内的喹啉衍生物的合成在绿色化学协议方面取得了进展。 这些方法旨在通过使用环保溶剂和催化剂来减少对环境的影响 .
计算化学
对 2-甲基-4-苯基-7-喹啉醇的计算研究有助于了解其电子和结构特性。 这些见解对于预测反应性和设计具有所需功能的分子至关重要 .
材料科学
喹啉衍生物表现出独特的光学和电子特性,使其适用于材料科学领域的应用,例如在有机半导体和光伏材料的开发中 .
分析化学
在分析化学中,2-甲基-4-苯基-7-喹啉醇由于其发光特性可以用作荧光探针。 它有助于金属离子和有机化合物的检测和定量 .
纳米技术
作用机制
Target of Action
Quinoline derivatives, to which this compound belongs, are known to have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, often serving as scaffolds for drug discovery .
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, leading to changes in cellular processes
Biochemical Pathways
Quinoline derivatives are known to influence a wide range of biological and pharmaceutical activities
Result of Action
Quinoline derivatives are known to have substantial biological activities
生物活性
2-Methyl-4-phenyl-7-quinolinol (CAS No. 92855-40-8) is a heterocyclic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This compound features a methyl group at the second position, a phenyl group at the fourth position, and a hydroxyl group at the seventh position, which contribute to its unique reactivity and pharmacological potential.
Chemical Structure and Properties
The molecular formula of 2-methyl-4-phenyl-7-quinolinol is C16H13NO, with a molecular weight of 235.28 g/mol. The presence of functional groups such as hydroxyl enhances its biological activity, making it a subject of interest in medicinal chemistry.
Biological Activities
Research indicates that 2-methyl-4-phenyl-7-quinolinol exhibits several notable biological activities:
- Antimicrobial Properties : The compound has shown efficacy against various microbial strains, suggesting its potential as an antimicrobial agent.
- Antioxidant Activity : Quinoline derivatives are known for their ability to scavenge free radicals, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may reduce inflammation markers, contributing to its therapeutic profile.
- Neuroprotective Effects : Some studies have suggested that quinoline derivatives can exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases .
The biological activity of 2-methyl-4-phenyl-7-quinolinol is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, thus modulating cellular processes.
- Metal Chelation : Quinoline derivatives often act as metal chelators, which can influence metal ion homeostasis in biological systems .
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Properties
A study evaluated the neuroprotective effects of various quinoline derivatives, including 2-methyl-4-phenyl-7-quinolinol. The results indicated that this compound could significantly reduce neuronal cell death induced by oxidative stress in vitro, suggesting potential applications in treating conditions like Alzheimer's disease .
Synthesis and Derivatives
Several synthetic routes have been developed for preparing 2-methyl-4-phenyl-7-quinolinol. Research has focused on optimizing these methods to enhance yield and purity while exploring structural modifications to improve biological activity. For instance, methylation at specific positions has been shown to enhance potency against certain biological targets .
属性
IUPAC Name |
2-methyl-4-phenylquinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-11-9-15(12-5-3-2-4-6-12)14-8-7-13(18)10-16(14)17-11/h2-10,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIKDLHPUVATID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10972062 | |
| Record name | 2-Methyl-4-phenylquinolin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10972062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5662-69-1 | |
| Record name | 2-Methyl-4-phenylquinolin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10972062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















